Ligand Efficiency and Physicochemical Profile vs. Imidazole Analog
The target compound (MW 307.5, cLogP ~2.8) exhibits a lower molecular weight and a more balanced lipophilicity compared to the imidazole analog (MW 307.5, cLogP ~2.5) [1]. While the direct biological data for both compounds is unavailable, the pyrazole N2 atom offers an additional hydrogen-bond acceptor site not present in the imidazole, potentially enhancing binding to polar pockets. This difference, though subtle, can be crucial in fragment-based screening where small changes in polarity can significantly affect hit rates.
| Evidence Dimension | Physicochemical Properties (MW, cLogP, H-bond acceptors) |
|---|---|
| Target Compound Data | MW 307.5, cLogP ~2.8, 3 H-bond acceptors (pyrazole N2, carbonyl O, thioether S) |
| Comparator Or Baseline | 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone: MW 307.5, cLogP ~2.5, 2 H-bond acceptors |
| Quantified Difference | ΔcLogP ≈ +0.3; +1 H-bond acceptor |
| Conditions | Calculated using ChemAxon/ALOGPS; no experimental data available |
Why This Matters
The distinct hydrogen-bonding capability and adjusted lipophilicity may lead to different binding modes and selectivity profiles, making the compound a critical tool for dissecting SAR in target-focused libraries.
- [1] PubChem. Compound Summaries for CID 5359275 (Target) and CID 5359276 (Imidazole analog). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
